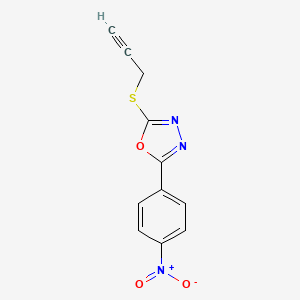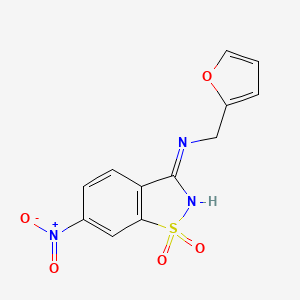
2-(4-Nitrophenyl)-5-(prop-2-yn-1-ylsulfanyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Nitrophenyl)-5-(prop-2-yn-1-ylsulfanyl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring
Métodos De Preparación
The synthesis of 2-(4-Nitrophenyl)-5-(prop-2-yn-1-ylsulfanyl)-1,3,4-oxadiazole typically involves the reaction of 4-nitrobenzohydrazide with propargyl bromide in the presence of a base, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate .
Análisis De Reacciones Químicas
2-(4-Nitrophenyl)-5-(prop-2-yn-1-ylsulfanyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.
Substitution: The propargyl group can undergo nucleophilic substitution reactions with nucleophiles like thiols or amines.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Aplicaciones Científicas De Investigación
2-(4-Nitrophenyl)-5-(prop-2-yn-1-ylsulfanyl)-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is used in the development of new materials with specific electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mecanismo De Acción
The mechanism of action of 2-(4-Nitrophenyl)-5-(prop-2-yn-1-ylsulfanyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The compound’s anticancer properties could be attributed to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .
Comparación Con Compuestos Similares
2-(4-Nitrophenyl)-5-(prop-2-yn-1-ylsulfanyl)-1,3,4-oxadiazole can be compared with other similar compounds such as:
2-(4-Nitrophenyl)-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole: This compound contains a thiadiazole ring instead of an oxadiazole ring, which may result in different chemical and biological properties.
2-(4-Nitrophenyl)-5-(prop-2-yn-1-ylsulfanyl)-1,3,4-thiadiazole: Similar to the oxadiazole compound but with a thiadiazole ring, potentially offering different reactivity and applications.
2-(4-Nitrophenyl)-5-(prop-2-yn-1-ylsulfanyl)-1,3,4-triazole: This compound has a triazole ring, which can lead to unique chemical behaviors and uses in various fields.
Propiedades
Fórmula molecular |
C11H7N3O3S |
|---|---|
Peso molecular |
261.26 g/mol |
Nombre IUPAC |
2-(4-nitrophenyl)-5-prop-2-ynylsulfanyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C11H7N3O3S/c1-2-7-18-11-13-12-10(17-11)8-3-5-9(6-4-8)14(15)16/h1,3-6H,7H2 |
Clave InChI |
JFRSVKYBQFCKSP-UHFFFAOYSA-N |
SMILES canónico |
C#CCSC1=NN=C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[5-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12491454.png)
![(2,3-Dimethoxyphenyl)[4-(4-ethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B12491468.png)
![2-[(6-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide](/img/structure/B12491477.png)
![2-{4-[(Adamantan-1-ylamino)methyl]-2-chloro-6-ethoxyphenoxy}-N-tert-butylacetamide](/img/structure/B12491481.png)
![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-4-chlorobenzamide](/img/structure/B12491486.png)
![3-[(3,4-dimethoxyphenyl)carbonyl]quinolin-4(1H)-one](/img/structure/B12491489.png)
![9,10-dimethoxy-2-(2-methylphenoxy)-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B12491493.png)
![3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromen-7-yl acetate](/img/structure/B12491501.png)

![2-[4-(acetylamino)phenyl]-2-oxoethyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate](/img/structure/B12491509.png)

![1-(pyridin-2-ylmethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B12491521.png)
![2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(3-chloro-4-fluorobenzyl)acetamide](/img/structure/B12491539.png)
![(8-Methyl-2-phenylquinolin-4-yl)[4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B12491543.png)
